N-Hydroxy-2-(3-(hydroxymethyl)azetidin-1-yl)acetimidamide
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Overview
Description
N-Hydroxy-2-(3-(hydroxymethyl)azetidin-1-yl)acetimidamide is a compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-2-(3-(hydroxymethyl)azetidin-1-yl)acetimidamide typically involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one through the DBU-catalyzed Horner–Wadsworth–Emmons reaction . This is followed by the aza-Michael addition with NH-heterocycles to yield the target functionalized 3-substituted 3-(acetoxymethyl)azetidines .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials.
Chemical Reactions Analysis
Types of Reactions
N-Hydroxy-2-(3-(hydroxymethyl)azetidin-1-yl)acetimidamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The imidamide group can be reduced to form amines.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as alkoxides and halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes and ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of ethers, esters, or halides depending on the nucleophile used.
Scientific Research Applications
N-Hydroxy-2-(3-(hydroxymethyl)azetidin-1-yl)acetimidamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-Hydroxy-2-(3-(hydroxymethyl)azetidin-1-yl)acetimidamide involves its interaction with specific molecular targets and pathways. The azetidine ring can interact with enzymes and receptors, potentially inhibiting their activity or modulating their function . The hydroxyl and imidamide groups can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Azetidine: A four-membered nitrogen-containing heterocycle with similar structural features.
Aziridine: A three-membered nitrogen-containing heterocycle with higher ring strain and reactivity.
Spiro-azetidin-2-one: A spirocyclic compound with a four-membered azetidine ring fused to another ring.
Uniqueness
N-Hydroxy-2-(3-(hydroxymethyl)azetidin-1-yl)acetimidamide is unique due to the presence of both hydroxyl and imidamide functional groups, which provide additional sites for chemical modification and interaction with biological targets. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C6H13N3O2 |
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Molecular Weight |
159.19 g/mol |
IUPAC Name |
N'-hydroxy-2-[3-(hydroxymethyl)azetidin-1-yl]ethanimidamide |
InChI |
InChI=1S/C6H13N3O2/c7-6(8-11)3-9-1-5(2-9)4-10/h5,10-11H,1-4H2,(H2,7,8) |
InChI Key |
CSQNFTQEIQYUET-UHFFFAOYSA-N |
Isomeric SMILES |
C1C(CN1C/C(=N/O)/N)CO |
Canonical SMILES |
C1C(CN1CC(=NO)N)CO |
Origin of Product |
United States |
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